6,8-Tetradecadiene

Description

Contextualization within Unsaturated Hydrocarbon Chemistry

Unsaturated hydrocarbons are organic molecules that contain one or more double or triple bonds between carbon atoms. Dienes, which possess two carbon-carbon double bonds, are a significant subgroup. The placement of these double bonds determines the diene's classification and reactivity. In the case of 6,8-tetradecadiene, the double bonds are located at the 6th and 8th carbon positions in a fourteen-carbon chain. This arrangement, with the double bonds separated by a single bond, defines it as a conjugated diene. This conjugation gives rise to unique electronic and chemical properties that are a subject of considerable research interest.

The general properties of tetradecadienes, such as their ability to undergo reactions like oxidation and halogenation, make them valuable as model compounds for studying the reactivity of alkenes. lookchem.com

Significance of Conjugated Dienes in Contemporary Research

Conjugated dienes, including this compound, are pivotal in various areas of chemical research. The alternating double and single bonds create a system of overlapping p-orbitals, which allows for the delocalization of electrons across the conjugated system. This electron delocalization imparts increased stability to the molecule and influences its chemical reactivity.

Conjugated dienes are known to be versatile substrates for a variety of transition metal-catalyzed reactions, enabling the synthesis of complex and highly functionalized molecules. nih.gov This reactivity is fundamental to their use in organic synthesis. Research into conjugated dienes also extends to their role in biological systems and materials science. For example, the measurement of baseline diene conjugation in LDL lipids is used as an indicator of oxidized LDL, which has implications for atherosclerosis research. nih.gov Furthermore, conjugated dienes are recognized as key components in the sex pheromones of various lepidopterous insects, driving research into their potential use in pest management. tandfonline.com

A patented method highlights the industrial relevance of conjugated dienes, describing a process for producing E,E-aliphatic conjugated diene compounds through the radical isomerization of other isomers in the presence of urea. google.com This process is applicable to various dienes, including this compound. google.com

Scope and Objectives of Research on this compound

Academic research on this compound and its derivatives primarily focuses on several key areas:

Synthesis and Characterization: Developing efficient and stereoselective methods for synthesizing different isomers of this compound is a significant objective. This includes techniques like the Wittig reaction. google.com Characterization often involves spectroscopic methods to confirm the structure and stereochemistry of the synthesized compounds.

Chemical Reactivity: Investigating the reactivity of the conjugated diene system in this compound is crucial for understanding its potential applications in organic synthesis.

Biological Activity: A notable area of research involves exploring the biological activities of this compound derivatives. For instance, (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol, a related compound, has been isolated from Atractylodes japonica and has shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net Another related compound, (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol, has been isolated from several plants in the Asteraceae family. researchgate.net

Pheromonal Properties: While specific research on this compound as a sex attractant is less documented, the broader class of conjugated dienes is extensively studied for this purpose. tandfonline.com Research in this area for other tetradecadienyl acetates has led to their use as attractants for agricultural pests. google.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Properties of Tetradecadiene Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| 1,3-Tetradecadiene | 39669-92-6 | C₁₄H₂₆ | 194.36 | 257.1 at 760 mmHg | 1.449 | 0.782 |

| 1,13-Tetradecadiene | 21964-49-8 | C₁₄H₂₆ | 194.36 | 131 at 17 mmHg | 1.443 | 0.849 |

| (5Z,9Z)-tetradeca-5,9-diene | C₁₄H₂₆ | 194.36 | ||||

| 1,9-Tetradecadiene | 112929-06-3 | C₁₄H₂₆ | 194.36 |

Data sourced from LookChem lookchem.com, Sigma-Aldrich sigmaaldrich.com, and PubChem nih.govnih.gov.

Table 2: Research on Biologically Active Tetradecadiene Derivatives

| Compound Name | Source | Investigated Biological Activity |

| (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol | Atractylodes japonica | Antibacterial against MRSA |

| (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol | Carthamus tinctorius, Coreopsis tinctoria, Echinops ritro, Atractylodes lancea | Antioxidant, Enzyme Inhibition |

| (6E,12Z)-Tetradecadiene-8,10-diyne-1,3-diol | Synthetic interest | Potential antimicrobial, antifungal, anticancer properties |

| (6Z,12Z)-tetradecadiene-8,10-diyne-1,3-diol | Potential natural product | Potential antimicrobial, antifungal, anti-inflammatory activities |

Data sourced from ResearchGate researchgate.netresearchgate.net, Ontosight.ai ontosight.aiontosight.ai, and a study on phytochemicals from Atractylodes japonica researchgate.net.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61382-51-2 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

tetradeca-6,8-diene |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11-14H,3-10H2,1-2H3 |

InChI Key |

MQFIWEBAWCLIQO-UHFFFAOYSA-N |

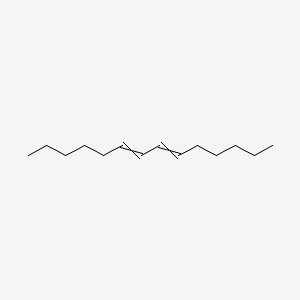

Canonical SMILES |

CCCCCC=CC=CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Tetradecadiene and Its Derivatives

Total Synthesis Approaches for Defined Isomers

The total synthesis of 6,8-tetradecadiene isomers requires meticulous planning to ensure the correct placement and geometric configuration (E or Z) of the two double bonds within the fourteen-carbon chain. The choice of synthetic strategy often depends on the desired isomeric purity and the availability of starting materials. diva-portal.org

The construction of the conjugated diene moiety is the most critical step in the synthesis of this compound. The stereochemical outcome of these reactions determines whether the final product has the desired E,E-, E,Z-, Z,E-, or Z,Z-configuration. diva-portal.org Transition-metal-catalyzed cross-coupling reactions and classic olefination methods are the primary tools employed to achieve this stereocontrol. mdpi.comnih.gov

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. organicchemistrytutor.comwikipedia.org This reaction is particularly valuable in the synthesis of conjugated polyenes like this compound. iitk.ac.in The stereoselectivity of the Wittig reaction is highly dependent on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org

Non-stabilized ylides , which typically have alkyl groups attached to the carbanion, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. organicchemistrytutor.comorganic-chemistry.org

Stabilized ylides , which contain electron-withdrawing groups (like ester or ketone) that can delocalize the negative charge, predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org

Semi-stabilized ylides , such as those with an aryl substituent, often result in poor selectivity, producing a mixture of (E) and (Z) isomers. nih.gov

For the synthesis of a specific this compound isomer, a suitable aldehyde and a phosphonium (B103445) ylide are chosen. For instance, the synthesis of (3E,8Z)-tetradeca-3,8-dienyl acetate, a related pheromone, successfully employed a Wittig reaction to stereoselectively form the 8Z-double bond. researchgate.net A similar strategy can be applied to this compound, for example, by reacting hexanal (B45976) with a C8 phosphonium ylide or by reacting an appropriate C6 phosphonium ylide with an aldehyde containing the rest of the carbon chain. A patent describes the synthesis of 3,7-dimethyl-6,8-tetradecadiene through a Wittig reaction, illustrating the method's applicability to derivatives of the target compound. google.com

| Ylide Type | Substituent on Carbanion (R) | Reactivity | Major Alkene Isomer Formed |

|---|---|---|---|

| Non-stabilized | Alkyl | High | (Z)-alkene wikipedia.orgorganic-chemistry.org |

| Stabilized | -COOR, -COR (Electron-withdrawing) | Low | (E)-alkene wikipedia.orgorganic-chemistry.org |

| Semi-stabilized | Aryl, Vinyl | Intermediate | Mixture of (E) and (Z)-alkenes nih.gov |

Hydrocupration is a key method for the stereoselective synthesis of dienes. It involves the addition of a copper hydride (CuH) species across a terminal alkyne. rsc.orgnih.gov This process, known as carbocupration, is a nucleophilic addition of an organocopper reagent to an alkyne, resulting in an alkenylcopper compound. wikipedia.org The addition occurs in a syn fashion, meaning the copper and hydrogen atoms add to the same side of the triple bond. This stereospecificity allows for the creation of a vinylcopper intermediate with a defined (E)-geometry. sinica.edu.twd-nb.info

This vinylcopper species can then be reacted with various electrophiles to form a substituted alkene. sinica.edu.tw To form a conjugated diene like this compound, the vinylcopper intermediate can participate in a cross-coupling reaction. nih.gov Modern methods often employ a dual-catalytic system, for example, combining copper hydride catalysis for the hydrocupration step with palladium catalysis for a subsequent cross-coupling reaction. nih.govmit.edu This approach allows for the stereoselective synthesis of highly substituted Z,E- or Z,Z-1,3-dienes by coupling the in situ-generated vinyl-Cu(I) species with an alkenyl partner. nih.govmit.edu The reaction provides excellent anti-Markovnikov regioselectivity, meaning the copper attaches to the terminal carbon of the alkyne, and exclusively forms (E)-alkenes from the alkyne component. researchgate.netacs.org

For this compound, a convergent approach might involve synthesizing a C6 fragment and a C8 fragment separately. For example, a C6 aldehyde could be coupled with a C8 phosphorus ylide via a Wittig reaction. This is more efficient than building the entire 14-carbon chain step-by-step from a smaller precursor. wikipedia.org

| Synthesis Type | Description | Overall Yield Calculation (Assuming 80% yield per step) | Advantages |

|---|---|---|---|

| Linear | A → B → C → D → E (4 steps) | 0.8 * 0.8 * 0.8 * 0.8 = 41% | Conceptually simple to plan. fiveable.me |

| Convergent | A → B (1 step) C → D (1 step) B + D → E (1 step) | (0.8 * 0.8) * 0.8 = 64% (based on longest sequence of 2 steps to make fragments, then 1 coupling step) | Higher overall yield, greater flexibility, easier purification of smaller fragments. chemistnotes.comfiveable.mewikipedia.org |

Strategies for Stereoselective Diene Formation

Preparation of Substituted this compound Analogs

Many biologically active dienes are functionalized with groups such as hydroxyls or acetates. diva-portal.org The synthesis of these analogs requires strategies that can incorporate these functionalities without interfering with the diene-forming reactions.

Functional groups like hydroxyls can be introduced at various stages of the synthesis. One common method is to use a starting material that already contains the desired functionality, which may need to be protected during certain reaction steps. Alternatively, the functional group can be introduced by reacting a synthetic intermediate with an appropriate reagent.

A specific example is the synthesis of (6E,8Z)-6,8-tetradecadien-5-ol. oup.com In this synthesis, a Grignard reagent, butylmagnesium bromide, was reacted with an α,β-unsaturated aldehyde. This reaction introduces a hydroxyl group at the C-5 position and simultaneously adds the butyl group, which forms part of the carbon backbone. The subsequent steps would then be used to construct the rest of the molecule and the conjugated diene system. oup.com This demonstrates how functional groups can be incorporated early in a convergent synthetic plan. Other functional derivatives, such as acetates and aldehydes, are often prepared from the corresponding alcohol in the final steps of a synthesis. tandfonline.com

| Target Compound | Key Reaction Step | Reactants | Reference |

|---|---|---|---|

| (6E,8Z)-6,8-Tetradecadien-5-ol | Grignard Reaction | Butyl bromide (to form Grignard reagent) and an unsaturated aldehyde (2-nonenal derivative) | oup.com |

Synthesis of Acetylated Derivatives

The acetylation of tetradecadienols is a crucial step in the synthesis of many biologically active compounds, such as insect sex pheromones. This transformation is typically achieved through standard esterification procedures. A common and effective method involves the use of acetic anhydride (B1165640) in the presence of a basic solvent, such as pyridine (B92270). google.comcalpoly.edu

For instance, the synthesis of (3E, 8Z)-3,8-tetradecadien-1-yl acetate, an isomer of the target compound, provides a representative protocol. In this synthesis, the precursor alcohol, (8Z)-tetradecen-4-ynol, is first reduced and then acetylated. google.com The acetylation is carried out by reacting the alcohol with acetic anhydride in dry pyridine to yield the corresponding acetate. google.com This method is widely applicable for the acetylation of various tetradecadienol isomers. calpoly.eduresearchgate.net

General acetylation methods include:

Acid-catalyzed reaction with acetic acid. google.com

Reaction with acetyl chloride. google.comresearchgate.net

Acid-catalyzed transesterification. google.com

Reaction with acetic anhydride, often in a basic solvent like pyridine. google.comcalpoly.edu

The choice of method can be influenced by the stability of the substrate and the desired purity of the final product. For sensitive compounds like polyunsaturated alcohols, the mild conditions offered by the acetic anhydride/pyridine system are often preferred.

Emerging Synthetic Strategies for Long-Chain Dienes

Recent research has focused on developing more sustainable and efficient routes to long-chain dienes, moving beyond traditional multi-step organic syntheses. These emerging strategies include the chemical upcycling of polymers and the application of tandem catalytic reactions.

Chemical Upcycling of Polybutadiene (B167195) Precursors

A promising approach for the synthesis of α,ω-dienes, including 1,13-tetradecadiene, involves the chemical upcycling of polybutadiene (PBD) rubber. rsc.orgresearchgate.net This method utilizes a sequence of partial hydrogenation followed by ethenolysis (a type of cross-metathesis with ethylene). rsc.orgresearchgate.net The initial hydrogenation step is critical as it influences the chain length of the resulting dienes. rsc.org Undesired isomerization during hydrogenation can lead to a broad distribution of α,ω-dienes ranging from C6 to C22. rsc.org

However, by carefully controlling the reaction conditions to suppress isomerization, a more defined product distribution can be achieved, yielding predominantly C4n+2-dienes. rsc.org Research has demonstrated that by adjusting hydrogenation pressure and temperature, the selectivity towards specific chain lengths, such as C14 dienes, can be enhanced. rsc.org For example, performing the hydrogenation at high pressure and low temperature followed by ethenolysis can increase the yield of the C14 fraction. rsc.org

The following table, derived from studies on the ethenolysis of hydrogenated PBD, illustrates the product distribution under specific non-isomerizing conditions.

| Compound | Chemical Formula | Peak Assignment | Relative Percentage (>5%) |

|---|---|---|---|

| 1,5-Hexadiene | C6H10 | 1 | >5% |

| 1,5,9-Decatriene | C10H16 | 2 | >5% |

| 1,9-Decadiene | C10H18 | 3 | >5% |

| 1,5,9,13-Tetradecatetraene | C14H22 | 4 | >5% |

| 1,5,13-Tetradecatriene | C14H24 | 5 | >5% |

| 1,13-Tetradecadiene | C14H26 | 6 | >5% |

| 1,17-Octadecadiene | C18H34 | 7 | >5% |

Data adapted from the supplementary information of a study on polybutadiene upcycling. rsc.org The chromatogram shows assignments for all peaks corresponding to >5% of the product selectivity.

This upcycling strategy represents a more circular and potentially greener route to valuable α,ω-difunctionalized molecules. researchgate.net

Tandem Isomerization and Telomerization Reactions

Another innovative strategy for the synthesis and functionalization of long-chain dienes is the use of tandem catalytic reactions. frontiersin.orgnih.gov Internal dienes, which are often less reactive, can be converted into more synthetically useful conjugated dienes through an isomerization step. frontiersin.org This is particularly relevant for dienes like this compound. Once the conjugated diene is formed, it can undergo a telomerization reaction in the same pot. frontiersin.org

Telomerization involves the dimerization of a diene with the incorporation of a nucleophile (telogen), such as an alcohol. frontiersin.orgjuniperpublishers.com This one-pot tandem process allows for the conversion of non-conjugated internal dienes into functionalized longer-chain molecules with high atom economy. frontiersin.org

The process can be summarized as: Internal Diene → [Isomerization Catalyst] → Conjugated Diene → [Telomerization Catalyst + Nucleophile] → Functionalized Long-Chain Product

For example, a tandem reaction has been demonstrated for the conversion of 1,4-pentadiene (B1346968) to its telomerization products. frontiersin.org Homogeneous ruthenium catalysts can be employed for the isomerization, while palladium(0) complexes with N-heterocyclic carbene (NHC) ligands are effective for the telomerization step. frontiersin.org A key challenge in this approach is matching the reaction rates of isomerization and telomerization to ensure catalyst stability and high product yield. frontiersin.org The use of longer-chain alcohols as nucleophiles has been shown to improve conversion rates. frontiersin.orgnih.gov This strategy holds potential for converting internal long-chain dienes into valuable derivatives like ethers.

Natural Occurrence and Biosynthetic Pathways of 6,8 Tetradecadienes

Isolation from Botanical Sources

The rhizome of Atractylodes japonica, a perennial herb in the Asteraceae family, is a known source of various bioactive compounds, including sesquiterpenoids and polyacetylenes nih.govresearchgate.net. Research has led to the isolation and identification of several polyacetylenic compounds from this plant. Among these are tetradecadiene derivatives, which are characterized by a 14-carbon chain with two double bonds and two triple bonds.

Specific polyacetylenic tetradecadienes identified in Atractylodes species include (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol diacetate and (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol toyama-wakan.netresearchgate.netnih.govbohrium.com. The compound (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol diacetate has been isolated from Atractylodes Rhizome bohrium.com. Additionally, related structures such as (6Z,12Z)-Tetradecadiene-8,10-diyne-1,3-diol and (6E,12E)-3-Acetoxytetradeca-6,12-dien-8,10-diyn-1-ol have been reported from Atractylodes species koreascience.kr. The chemical components of A. japonica are noted to include sesquiterpenoids and acetylene compounds nih.govresearchgate.net.

Table 1: Polyacetylenic Compounds from Atractylodes Species

| Compound Name | Plant Source |

|---|---|

| (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol diacetate | Atractylodes Rhizome, A. chinensis, A. lancea nih.govbohrium.com |

| (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol | A. japonica, A. lancea researchgate.netnih.gov |

| (6Z,12Z)-Tetradecadiene-8,10-diyne-1,3-diol | Atractylodes species koreascience.kr |

Litsea angulata, a plant from the Lauraceae family found in Southeast Asia, has been analyzed for its phytochemical constituents researchgate.netnih.govnih.gov. Traditionally, its seeds have been used for treating boils researchgate.netnih.gov. Phytochemical screenings of various parts of the plant, including the branch, bark, and leaves, have revealed the presence of several classes of secondary metabolites.

These studies confirm the presence of alkaloids, flavonoids, tannins, terpenoids, carotenoids, and coumarin in extracts of Litsea angulata researchgate.netnih.govnih.govresearchgate.net. While the plant is a source of diverse biologically active compounds, specific research identifying tetradecadiene derivatives within Litsea angulata is not prominent in the available literature ummada.ac.id. The focus of phytochemical investigations has been on broader classes of compounds with demonstrated antioxidant and antimicrobial properties researchgate.netnih.govresearchgate.net.

Medicinal plants are a significant, yet often untapped, source of polyunsaturated fatty acids (PUFAs) aub.edu.lb. These essential fatty acids, which mammals cannot synthesize on their own, play crucial roles in various physiological processes nih.govnih.gov. PUFAs are broadly categorized into omega-3 (n-3) and omega-6 (n-6) families nih.gov.

The n-6 PUFA arachidonic acid (AA) is a precursor to signaling molecules like prostaglandins and leukotrienes, which are important in inflammation and immunity researchgate.net. The n-3 PUFAs, such as eicosapentaenoic acid (EPA), are often found in fish oil researchgate.net. Plant-based sources are rich in precursor short-chain PUFAs, primarily alpha-linolenic acid (ALA, an n-3 PUFA) and linoleic acid (LA, an n-6 PUFA) nih.gov. For instance, flaxseed is particularly rich in ALA nih.gov. Many oil seeds, including chia, grape, camelina, pumpkin, and pomegranate seeds, provide significant amounts of PUFAs like linolenic acid, linoleic acid, stearic acid, oleic acid, and palmitic acid thepharmajournal.com.

Table 2: Common PUFAs in Plant Sources

| Fatty Acid | Type | Common Plant Sources |

|---|---|---|

| Alpha-linolenic acid (ALA) | n-3 PUFA | Flaxseed, Canola oil, Walnuts nih.govresearchgate.net |

| Linoleic acid (LA) | n-6 PUFA | Canola, Sunflower, Soybean, Corn oils thepharmajournal.com |

| Gamma-linolenic acid (GLA) | n-6 PUFA | Spirulina researchgate.net |

| Oleic acid | Monounsaturated | Various vegetable oils thepharmajournal.com |

Elucidation of Biosynthetic Mechanisms

The precise biosynthetic pathways leading to 6,8-tetradecadienes have not been definitively elucidated in any organism. However, based on extensive research into the biosynthesis of other insect pheromones, particularly those with conjugated diene structures, a hypothetical pathway can be proposed. The elucidation of these mechanisms generally relies on a combination of identifying the enzymatic players and conducting precursor incorporation studies.

Enzymatic Pathways Leading to Diene Formation

The formation of conjugated double bonds in fatty acid-derived insect pheromones is a complex process catalyzed by specialized enzymes, primarily fatty acyl desaturases. While the specific enzymes for 6,8-tetradecadiene are unknown, the biosynthesis of the well-characterized silkmoth pheromone, bombykol ((10E, 12Z)-10,12-hexadecadien-1-ol), provides a valuable model.

In the case of bombykol, a single bifunctional desaturase is responsible for two sequential steps: first, the introduction of a double bond at the Z11 position of a C16 acyl precursor, followed by the conversion of this monoene into a conjugated 10,12-diene pnas.org. This transformation is a unique 1,4-elimination of two allylic hydrogen atoms pnas.org. It is plausible that a similar enzymatic logic could be involved in the formation of a 6,8-diene system.

A hypothetical enzymatic pathway for this compound could involve:

Initial Desaturation: A desaturase introduces an initial double bond into a saturated C14 fatty acid precursor (tetradecanoic acid). The position of this initial double bond would be critical for the subsequent formation of the conjugated system at the 6 and 8 positions.

Conjugated Diene Formation: A specialized desaturase, possibly a bifunctional enzyme analogous to the one in Bombyx mori, would then act on the mono-unsaturated intermediate to create the conjugated 6,8-diene system. The stereochemistry of the resulting diene (e.g., (E,Z), (Z,E), (E,E), or (Z,Z)) would be strictly controlled by the enzyme's active site.

While other conjugated diene pheromones are known in insects, such as (Z,E)-6,8-heneicosadien-11-one found in moths of the genus Orgyia, the specific desaturases responsible for their formation have not been fully characterized cdnsciencepub.comscholaris.ca. The study of these and other related systems will be crucial to understanding the potential enzymatic machinery for this compound biosynthesis.

Table 1: Hypothetical Enzymatic Steps in this compound Biosynthesis

| Step | Enzyme Class | Substrate (Hypothetical) | Product (Hypothetical) |

|---|---|---|---|

| 1 | Fatty Acyl Desaturase | Tetradecanoyl-CoA | Mono-unsaturated C14-acyl-CoA |

| 2 | Conjugating Desaturase | Mono-unsaturated C14-acyl-CoA | 6,8-Tetradecadienoyl-CoA |

| 3 | Fatty Acyl Reductase | 6,8-Tetradecadienoyl-CoA | 6,8-Tetradecadien-1-ol |

| 4 | Acetyltransferase | 6,8-Tetradecadien-1-ol | 6,8-Tetradecadienyl acetate |

Precursor Incorporation Studies

A primary method for unraveling biosynthetic pathways of insect pheromones is through precursor incorporation studies. This involves administering isotopically labeled potential precursors (e.g., with deuterium or carbon-13) to the pheromone-producing gland and then analyzing the resulting pheromone components for the presence of the label using techniques like gas chromatography-mass spectrometry (GC-MS).

For this compound, such studies have not been reported. However, a hypothetical study could involve the application of labeled fatty acids to investigate their conversion into the final diene product. The general pathway for Type I moth pheromones, which are C10-C18 unsaturated alcohols, aldehydes, or acetates, starts with saturated C16 (palmitic) or C18 (stearic) fatty acids. These are then modified by desaturation and chain-shortening enzymes researchgate.netnih.gov.

Based on this common pathway, plausible precursors for this compound would include:

Labeled Palmitic Acid (C16): This would likely undergo one round of β-oxidation (chain shortening) to yield a C14 precursor before desaturation.

Labeled Tetradecanoic Acid (C14): Direct incorporation into the desaturation pathway would be expected.

Labeled Mono-unsaturated C14 acids: Testing various isomers of tetradecenoic acid could pinpoint the immediate precursor to the conjugated diene.

The results of such hypothetical experiments would provide crucial evidence for the sequence of desaturation and chain-shortening steps, as has been demonstrated for other conjugated diene pheromones researchgate.net.

Table 2: Hypothetical Precursor Incorporation Study for 6,8-Tetradecadienyl Acetate Biosynthesis

| Labeled Precursor Administered | Expected Labeled Intermediate(s) | Expected Labeled Final Product | Rationale |

|---|---|---|---|

| [D]-Palmitic acid (16:0) | [D]-Tetradecanoic acid (14:0) | [D]-6,8-Tetradecadienyl acetate | Palmitic acid is a common primary fatty acid precursor, often shortened via β-oxidation. |

| [D]-Tetradecanoic acid (14:0) | [D]-Monounsaturated C14 acid | [D]-6,8-Tetradecadienyl acetate | Direct precursor for desaturation to a C14 diene. |

| [D]-(Z)-9-Tetradecenoic acid | [D]-6,8-Tetradecadienoic acid | [D]-6,8-Tetradecadienyl acetate | A potential mono-unsaturated intermediate that could be converted to the conjugated diene. |

Chemical Reactivity and Transformation Mechanisms of 6,8 Tetradecadiene

Addition Reactions at the Diene System

Conjugated dienes like 6,8-tetradecadiene readily undergo electrophilic addition reactions. libretexts.orglibretexts.org These reactions can yield a mixture of products resulting from 1,2- and 1,4-addition. libretexts.org

Electrophilic Addition: 1,2- and 1,4-Regioselectivity

The electrophilic addition to a conjugated diene proceeds through the formation of a resonance-stabilized allylic carbocation. libretexts.orgslideshare.net The initial step involves the protonation of one of the double bonds at an end carbon of the diene system to form the most stable carbocation intermediate. libretexts.orglibretexts.org This allylic carbocation has the positive charge delocalized over two carbon atoms. libretexts.orgslideshare.net

The subsequent attack by a nucleophile can occur at either of the electron-deficient carbons, leading to two possible products:

1,2-addition product: The nucleophile adds to the carbon adjacent to the initially protonated carbon. libretexts.org

1,4-addition product: The nucleophile adds to the carbon at the other end of the original conjugated system. libretexts.org

The ratio of these products is often dependent on reaction conditions such as temperature. libretexts.orgmasterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the faster-formed 1,2-adduct. libretexts.orgucalgary.ca At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct, which typically has a more substituted double bond, is the major product. masterorganicchemistry.comucalgary.camasterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Addition

| Product Type | Description | Controlling Factor |

|---|---|---|

| 1,2-Adduct | Addition to adjacent carbons. | Kinetic Control (lower temperatures) |

| 1,4-Adduct | Addition to the ends of the conjugated system. | Thermodynamic Control (higher temperatures) |

Hydrogenation and Halogenation Patterns

Hydrogenation: Catalytic hydrogenation of conjugated dienes, like other alkenes, proceeds to reduce the double bonds to single bonds. lumenlearning.comlasalle.edu Using catalysts such as platinum, palladium, or nickel, hydrogen adds across the double bonds. lasalle.edu The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. lasalle.edu Partial hydrogenation can sometimes be achieved to yield a mono-unsaturated alkene.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to conjugated dienes also results in a mixture of 1,2- and 1,4-addition products. libretexts.org For example, the addition of bromine to 1,3-butadiene (B125203) yields both 3,4-dibromo-1-butene (1,2-addition) and 1,4-dibromo-2-butene (B147587) (1,4-addition). libretexts.org The reaction proceeds through a cyclic halonium ion intermediate. The attack of the halide ion can then occur at either C2 or C4, leading to the respective products. The 1,4-adduct is often formed predominantly as the more stable (E)-isomer. libretexts.org

Hydrohalogenation and Hydration Regiochemistry

Hydrohalogenation: The addition of hydrogen halides (HX), such as HBr or HCl, to unsymmetrical conjugated dienes follows Markovnikov's rule. libretexts.orgmasterorganicchemistry.com The proton adds to the carbon atom that results in the formation of the most stable carbocation, which is an allylic cation. libretexts.orglibretexts.org The subsequent attack of the halide ion (X⁻) at either of the positive centers of the resonance-stabilized carbocation gives a mixture of 1,2- and 1,4-adducts. lumenlearning.com The regiochemistry is dictated by the stability of the intermediate carbocation. chemistrysteps.com

Hydration: Acid-catalyzed hydration of conjugated dienes also proceeds via a carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. youtube.com The reaction follows Markovnikov's rule, with the initial protonation occurring to form the most stable allylic carbocation. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the corresponding allylic alcohols. masterorganicchemistry.com As with other electrophilic additions, carbocation rearrangements are possible if a more stable carbocation can be formed. masterorganicchemistry.com

Cycloaddition Reactions

Conjugated dienes are well-known to participate in cycloaddition reactions, most notably the Diels-Alder reaction. slideshare.net

Diels-Alder Cycloadditions of Conjugated 6,8-Tetradecadienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. ucalgary.camasterorganicchemistry.comlibretexts.org This reaction is a powerful tool in organic synthesis for constructing cyclic systems with high stereocontrol. iitk.ac.inwikipedia.org For this compound to react, it must be able to adopt the s-cis conformation. libretexts.orglibretexts.org The reactivity of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org

Table 2: Key Features of the Diels-Alder Reaction

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition |

| Reactants | Conjugated diene and a dienophile |

| Product | Six-membered ring (cyclohexene derivative) |

| Mechanism | Concerted, pericyclic |

| Diene Conformation | Must be able to adopt s-cis conformation |

Pericyclic Reaction Mechanisms and Product Stereochemistry

The Diels-Alder reaction is classified as a pericyclic reaction, meaning it occurs in a single, concerted step through a cyclic transition state without the formation of intermediates. libretexts.orgpsiberg.commsu.eduegyankosh.ac.in The electrons are redistributed in a cyclic manner. youtube.comwikipedia.org

This concerted mechanism leads to a high degree of stereospecificity:

The stereochemistry of the dienophile is retained in the product. A cis-dienophile will yield a product with cis substituents on the corresponding carbons of the new ring, and a trans-dienophile will give a trans product. libretexts.orglibretexts.orgpsiberg.com

The stereochemistry of the substituents on the diene is also preserved in the product. ucalgary.calibretexts.org Substituents that are on the outer carbons (C1 and C4) of the diene will maintain their relative positions in the resulting cyclohexene (B86901) ring. libretexts.org

When a cyclic diene reacts, the dienophile can approach from either the endo or exo face. The endo product, where the substituents on the dienophile are oriented towards the diene-derived part of the bicyclic system, is often the kinetically favored product. ucalgary.calibretexts.org

The stereospecificity of the Diels-Alder reaction is a direct consequence of the suprafacial nature of the bond formation, where the new sigma bonds are formed on the same face of both the diene and the dienophile. libretexts.org

Oxidative Transformations

The conjugated double bond system in this compound is a prime target for oxidative reactions. These transformations can be initiated by biological processes, such as lipid peroxidation, or by atmospheric oxidants.

Lipid peroxidation is a chain reaction process where oxidants like reactive oxygen species (ROS) attack lipids, particularly those containing polyunsaturated fatty acid (PUFA) backbones. nih.govwikipedia.org This process is a well-established mechanism of cellular injury and involves three main stages: initiation, propagation, and termination. nih.govgerli.com

The initiation phase begins when a pro-oxidant, such as the hydroxyl radical (OH•), abstracts a hydrogen atom from a carbon adjacent to a double bond in a PUFA. nih.govwikipedia.orggerli.com This action forms a carbon-centered lipid radical. This radical often undergoes molecular rearrangement to achieve greater stability, forming a conjugated diene structure. nih.govgerli.comscielo.brscielo.br The presence of conjugated dienes is considered evidence for lipid peroxidation, as they are not typically found in native unsaturated fatty acids. taylorandfrancis.com

In the propagation phase, the conjugated diene radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). nih.govgerli.com This highly reactive species can then abstract a hydrogen atom from an adjacent lipid molecule, generating a new lipid radical and a lipid hydroperoxide (LOOH), thereby continuing the chain reaction. nih.govwikipedia.org

The termination phase occurs when radical species are quenched, halting the chain reaction. This can happen when two radicals combine or when an antioxidant, such as α-tocopherol (Vitamin E), donates a hydrogen atom to a peroxyl radical, forming non-radical products. nih.govgerli.com The process results in a variety of stable end-products, including lipid hydroperoxides and secondary products like aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are used as biomarkers for oxidative stress. nih.govnih.govfrontiersin.org As a conjugated diene, the this compound moiety represents a key intermediate structure formed during the peroxidation of more complex polyunsaturated lipids. scielo.brtaylorandfrancis.com

Table 1: Key Stages and Products of Lipid Peroxidation

| Stage | Description | Key Reactants | Key Products | Reference |

|---|---|---|---|---|

| Initiation | A reactive oxygen species (ROS) abstracts an allylic hydrogen from a PUFA, leading to a carbon-centered radical that rearranges into a conjugated diene. | PUFA, ROS (e.g., OH•) | Carbon-centered lipid radical (L•), Conjugated diene | nih.govgerli.comscielo.br |

| Propagation | The lipid radical reacts with oxygen to form a peroxyl radical (LOO•), which then abstracts hydrogen from another lipid molecule, continuing the chain reaction. | L•, O₂, PUFA | Lipid peroxyl radical (LOO•), Lipid hydroperoxide (LOOH) | nih.govwikipedia.orggerli.com |

| Termination | Radicals are neutralized by reacting with each other or with antioxidants, ending the chain reaction. | LOO•, Antioxidants (e.g., Vitamin E) | Non-radical products, Stable aldehydes (e.g., MDA, 4-HNE) | nih.govgerli.com |

In the atmosphere, conjugated dienes are subject to degradation by various oxidants, with the nitrate (B79036) radical (NO₃) being a particularly important oxidant during nighttime. researchgate.net The reaction rates of NO₃ with conjugated dienes are systematically faster than with monoalkenes. researchgate.net

The reaction mechanism is believed to proceed via the addition of the NO₃ radical to one of the double bonds of the diene. researchgate.net In the case of isoprene, a well-studied conjugated diene, NO₃ adds preferentially to the C1 position. This is followed by the rapid addition of molecular oxygen (O₂) to form a suite of nitrooxy alkylperoxy radicals. researchgate.net These peroxy radicals can then undergo further reactions in the atmosphere.

Table 2: Rate Coefficients for the Gas-Phase Reaction of NO₃ Radicals with Selected Alkenes at Room Temperature

| Compound | k (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| (Z)-pent-2-ene | (6.55 ± 0.78) × 10⁻¹³ | researchgate.net |

| (E)-pent-2-ene | (3.78 ± 0.45) × 10⁻¹³ | researchgate.net |

| Isoprene | (6.5 x 10⁻¹³) | researchgate.net |

| 1,3-Butadiene | (1.3 x 10⁻¹³) | epa.gov |

This table illustrates the typical reactivity of double bonds, including those in conjugated systems, with nitrate radicals. Data for this compound is not specified in the search results.

Isomerization and Rearrangement Processes

The double bonds of this compound can undergo structural changes through isomerization and rearrangement reactions, typically initiated by light or heat.

Conjugated dienes and polyenes can undergo photochemical isomerization, where the absorption of light energy induces a change in the geometric configuration (E/Z or cis/trans) of the double bonds. msu.educaltech.eduslideshare.net This process is initiated by the excitation of a π electron to a π* antibonding orbital (a π → π* transition), which typically occurs upon absorption of ultraviolet light. msu.edualmerja.com

This excitation weakens the double bond, allowing for rotation around the carbon-carbon axis. almerja.com The molecule then relaxes back to the ground electronic state, potentially forming a different geometric isomer. msu.edu This process is often described by the "one-bond-flip" (OBF) model. msu.edu For many acyclic dienes, the composition of the photoproducts is influenced by the equilibrium composition of the ground-state conformers, a principle known as Non-Equilibration of Excited Rotamers (NEER). almerja.com In some systems, it is possible to achieve reversible switching between isomers by irradiating with different wavelengths of light. nih.govnih.gov For instance, the E and Z isomers of 4,4'-(ethene-1,2-diyl)dibenzoic acid can be interconverted on a gold surface by photoirradiation. nih.gov

Table 3: Factors Influencing Photochemical Isomerization of Dienes

| Factor | Influence on Isomerization | Example/Principle | Reference |

|---|---|---|---|

| Wavelength of Light | Can selectively excite specific isomers or drive the reaction in a particular direction. | Reversible switching between E and Z isomers by using different wavelengths. | nih.govnih.gov |

| Sensitizer | A photosensitizer can absorb light and transfer energy to the diene, leading to isomerization via a triplet excited state. | Photosensitized isomerization of stilbene (B7821643) using benzophenone. | msu.edu |

| Conformation | The ground-state conformational equilibrium can affect the quantum yield of different photoproducts. | The NEER (Non-Equilibration of Excited Rotamers) principle. | almerja.com |

| Solvent/Environment | Viscosity and polarity of the medium can influence the efficiency and pathway of isomerization. | The Hula-Twist (HT) mechanism proposed for chromophores encapsulated in proteins. | almerja.com |

Thermal rearrangements are reactions induced by heat that alter the atomic connectivity of a molecule. While the Cope rearrangement is a well-known nih.govnih.gov-sigmatropic rearrangement, it is specific to 1,5-dienes and therefore not directly applicable to the 1,3-diene system of this compound. masterorganicchemistry.comwikipedia.orgnumberanalytics.com

A more relevant class of thermal reactions for conjugated dienes is electrocyclic reactions. jove.commsu.edu These are pericyclic reactions that involve the formation of a ring and a new σ-bond from a conjugated π-system. msu.edu For example, a conjugated hexatriene can undergo thermal ring-closure to form a cyclohexadiene. msu.edu The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the symmetry of the molecule's frontier molecular orbitals. jove.com

For thermal electrocyclic reactions, the outcome depends on the number of π electrons involved. jove.com

Systems with 4n π electrons (where n is an integer, e.g., a conjugated diene with 4 π electrons) undergo a conrotatory ring closure. In this process, the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise).

Systems with 4n + 2 π electrons (e.g., a conjugated triene with 6 π electrons) undergo a disrotatory ring closure, where the orbitals rotate in opposite directions. jove.com

These rules predict a high degree of stereospecificity for the products formed. For instance, the thermal electrocyclization of (2E,4E)-2,4-hexadiene results specifically in trans-3,4-dimethylcyclobutene. jove.com

Table 4: Woodward-Hoffmann Rules for Thermal Electrocyclic Reactions

| Number of π Electrons | Type of System (Example) | Allowed Mode of Ring Closure | Reference |

|---|---|---|---|

| 4n (e.g., 4) | Conjugated Diene | Conrotatory | jove.com |

| 4n + 2 (e.g., 6) | Conjugated Triene | Disrotatory | jove.com |

Stereochemical Investigations of 6,8 Tetradecadiene and Its Isomers

Conformational Analysis of the Diene System

The conjugated diene system of 6,8-tetradecadiene can exist in different conformations due to rotation around the central C7-C8 single bond. The two primary planar conformations are the s-trans and s-cis conformations.

s-trans conformation: In this arrangement, the two double bonds are on opposite sides of the single bond, leading to a more extended and generally more stable conformation due to reduced steric hindrance.

s-cis conformation: Here, the double bonds are on the same side of the single bond. This conformation is typically higher in energy than the s-trans due to greater steric repulsion between the substituents on the diene system.

The equilibrium between these conformers is dynamic, and the preferred conformation can be influenced by factors such as the nature of substituents and the presence of complexing agents. For instance, in the presence of tricarbonyliron, the number of privileged conformations in diene-containing macrocycles can be significantly reduced. researchgate.net Conformational analysis of similar diene systems has been performed using molecular mechanics and molecular dynamics to understand stereochemical control. researchgate.net

Geometric Isomerism: cis/trans and E/Z Configurations

The presence of two double bonds at the 6 and 8 positions allows for geometric isomerism, resulting in four possible isomers: (6E,8E), (6E,8Z), (6Z,8E), and (6Z,8Z).

The cis/trans notation is often used for disubstituted alkenes, where cis indicates that identical or similar groups are on the same side of the double bond, and trans indicates they are on opposite sides. ntu.edu.sgmasterorganicchemistry.com However, for more complex substitution patterns, the E/Z notation is the unambiguous IUPAC preferred method. masterorganicchemistry.comwikipedia.org This system assigns priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. wikipedia.org

E (entgegen): The higher-priority groups on each carbon are on opposite sides of the double bond. wikipedia.org

Z (zusammen): The higher-priority groups are on the same side of the double bond. wikipedia.org

For this compound, the isomers would be named as follows:

(6E,8E)-tetradecadiene

(6E,8Z)-tetradecadiene

(6Z,8E)-tetradecadiene

(6Z,8Z)-tetradecadiene

The relative stability of these isomers can vary, with trans (or E) isomers generally being more stable than cis (or Z) isomers in acyclic systems due to reduced steric strain. ntu.edu.sg The specific geometry of the isomers is crucial for their biological activity, as seen in related compounds like Z9,E11-tetradecadienyl acetate, where isomerization to the E,E form is a key process. google.com

Chirality and Optical Activity in Substituted 6,8-Tetradecadienes

While this compound itself is not chiral, the introduction of substituents along the carbon chain can create stereocenters, leading to chirality. byjus.com A molecule is chiral if it is non-superimposable on its mirror image. byjus.commdpi.com This property arises from the presence of an asymmetric carbon atom (a carbon bonded to four different groups). byjus.com

The presence of a stereocenter in a substituted this compound would result in a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other and exhibit optical activity, meaning they can rotate the plane of polarized light. byjus.commdpi.com

Dextrorotatory (+): Rotates plane-polarized light to the right (clockwise). byjus.com

Levorotatory (-): Rotates plane-polarized light to the left (counter-clockwise). byjus.com

A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out. byjus.com The biological activity of chiral molecules can differ significantly between enantiomers. mdpi.com

Methodologies for Stereochemical Elucidation

Determining the precise stereochemistry of this compound isomers and their derivatives requires sophisticated analytical techniques.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules, including the stereochemistry of alkenes. Both ¹H and ¹³C NMR can provide valuable information.

¹H NMR: The chemical shifts of vinylic protons (those attached to the double bond carbons) are particularly informative. libretexts.org These protons typically resonate in the downfield region of the spectrum (around 5-7 ppm). libretexts.org The coupling constants (J-values) between vinylic protons can help distinguish between cis and trans isomers. Generally, the coupling constant for trans protons is larger than for cis protons. Protons on carbons adjacent to the double bonds (allylic protons) also show characteristic chemical shifts. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for Alkenes

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Vinylic (C=C-H ) | 4.5 - 6.5 |

| Allylic (H -C-C=C) | 2.0 - 2.5 |

| Aromatic | 6.5 - 8.5 |

| Aldehydic | 9.5 - 11.0 |

Data sourced from Chemistry LibreTexts. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for assigning stereochemistry. chemrxiv.org DFT calculations can be used to predict the geometries and energies of different stereoisomers. mdpi.comresearchgate.net

By calculating the theoretical NMR chemical shifts for all possible isomers and comparing them to the experimental data, the correct stereoisomer can often be identified. frontiersin.orgmdpi.com This approach is particularly useful when NMR data alone is ambiguous. The agreement between calculated and experimental data can be quantified using statistical measures like the mean absolute error (MAE). frontiersin.org Furthermore, computational methods can predict optical rotation values, which can be compared with experimental measurements to assign the absolute configuration of chiral molecules. researchgate.net

Chiral chromatography is a crucial technique for the separation of enantiomers. chiralpedia.comrotachrom.com This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment. libretexts.orgslideshare.net The enantiomers of a chiral compound interact differently with the CSP, leading to different retention times and thus their separation. rotachrom.com

Common types of chromatography used for chiral separations include:

High-Performance Liquid Chromatography (HPLC): Widely used for the separation of non-volatile and thermally unstable compounds. chiralpedia.com

Gas Chromatography (GC): Suitable for volatile compounds. rotachrom.com

The choice of the chiral stationary phase is critical and often based on the class of compound being separated. Polysaccharide-based CSPs are widely used due to their versatility. chiralpedia.com The separation of diastereomers, which have different physical properties, can often be achieved using standard, non-chiral chromatography. mdpi.com

Table 2: Common Chromatographic Techniques for Chiral Separations

| Technique | Description |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Uses a liquid mobile phase and a chiral stationary phase to separate enantiomers based on differential interactions. chiralpedia.com |

| Gas Chromatography (GC) | Separates volatile chiral molecules based on their interaction with a chiral stationary phase in a gaseous mobile phase. rotachrom.com |

Advanced Analytical Methodologies for 6,8 Tetradecadiene Research

Chromatographic Separation Techniques

The separation of 6,8-tetradecadiene from complex mixtures and the resolution of its stereoisomers are primarily achieved through advanced chromatographic techniques. The choice of method depends on the sample matrix, the required resolution, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of conjugated dienes like this compound. researchgate.net Its application is particularly valuable for separating isomers and quantifying the compound in various matrices. torontech.com Modern hyphenated techniques, which link a separation method like HPLC with a spectroscopic detection technique, are widely used for the qualitative and quantitative determination of compounds. ajrconline.org

A common variant used for diene analysis is HPLC coupled with a Photodiode Array (PDA) detector. ajrconline.orgnih.gov The PDA detector provides spectral information across a range of wavelengths, which is particularly useful for identifying conjugated systems that absorb UV light. researchgate.net For instance, a method for analyzing polyacetylenes and polyenes was developed using a photodiode array detector to monitor the eluent at 210 nm. researchgate.net The analysis of conjugated dienes in gasoline, for example, utilizes their light absorption at around 240 nm for detection. researchgate.net

Reversed-phase (RP) HPLC is frequently employed, using columns such as C18. impactfactor.orgscirp.org The separation is often achieved using a gradient mobile phase, for example, a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govscirp.org

Table 1: Illustrative HPLC-PDA Conditions for Diene Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | scirp.org |

| Mobile Phase | Gradient of Acetonitrile and Water (often with acid modifier like TFA) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Photodiode Array (PDA) at 210-240 nm | researchgate.netresearchgate.net |

| Column Temperature | 40°C | nih.gov |

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds, and it is extensively used for fatty acids and their derivatives, including dienes. mdpi.com Due to the relatively high boiling point and polarity of such compounds, derivatization is often required to convert them into more volatile and thermally stable esters, typically Fatty Acid Methyl Esters (FAMEs). mdpi.comnih.govjppres.com This derivatization process is crucial for preventing absorption issues and ensuring good chromatographic peak shape. mdpi.comthermofisher.com

The most common detector used in conjunction with GC for this type of analysis is the Flame Ionization Detector (FID), known for its robustness and wide dynamic range. nih.govresearchgate.net However, for definitive identification, GC is coupled with Mass Spectrometry (GC-MS). f1000research.com GC-MS provides not only retention time data but also mass spectra of the eluted compounds, which allows for structural confirmation by comparing the spectra with libraries like those from the National Institute of Standards and Technology (NIST). nih.gov

For complex mixtures containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers superior separation power, allowing for the differentiation of cyclic olefins, dienes, and cyclic dienes. researchgate.net

Table 2: Representative GC-MS Parameters for Diene Derivative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | thermofisher.com |

| Column | High polarity capillary column (e.g., TR-FAME, RT2560) | mdpi.comthermofisher.com |

| Carrier Gas | Helium | mdpi.com |

| Injector Temperature | 230°C | mdpi.com |

| Oven Program | Temperature ramp (e.g., 100°C to 240°C) | mdpi.com |

| Detector | Mass Spectrometer (MS) operating in Electron Impact (EI) mode | mdpi.com |

| MS Scan Range | 35 to 650 m/z | mdpi.com |

Supercritical Fluid Chromatography (SFC) for Diene Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a significant "green" analytical technique, offering a powerful alternative to both normal and reversed-phase HPLC. waters.commolnar-institute.com SFC typically uses supercritical carbon dioxide as the primary mobile phase component, which reduces the consumption of organic solvents. ymcamerica.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations compared to HPLC. waters.com

SFC is well-suited for the separation of isomers, including the challenging analysis of chiral and achiral compounds. waters.combiopharmaservices.com The technique is versatile and can be used for a broad range of polarities by modifying the CO2 mobile phase with small amounts of organic solvents like methanol or isopropanol. molnar-institute.com For diene analysis, SFC provides an effective means of separating geometric isomers. The study of stereoisomer interconversion often relies on chromatographic methods like SFC. rsc.org Recent advancements in Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) have further enhanced resolution and speed, making it comparable to UHPLC. molnar-institute.com

Spectroscopic Characterization

Following chromatographic separation, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound isomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. acs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to characterize diene isomers.

1D NMR, including ¹H and ¹³C NMR, provides fundamental information. tu.edu.iq In ¹H NMR, the chemical shifts (δ), coupling constants (J-values), and multiplicity of the signals reveal the connectivity of protons and the stereochemistry of the double bonds (cis vs. trans). Protons on double bonds (vinylic protons) typically resonate in the range of 4.5-6.5 ppm. libretexts.org

¹³C NMR spectra indicate the number of unique carbon atoms in the molecule. tu.edu.iq The chemical shifts of the carbon atoms, particularly the sp²-hybridized carbons of the diene system (typically δ 100-150 ppm), are sensitive to the isomeric configuration. aocs.org For example, ¹³C NMR has been successfully used to identify mixtures of conjugated diene isomers in fatty acids. aocs.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding framework and confirm the assignment of ¹H and ¹³C signals, which is crucial for unambiguously identifying a specific isomer of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Isomer

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reference (Analogous Compounds) |

|---|---|---|---|

| C6/C9 (Olefinic) | 5.3 - 5.6 | 125 - 135 | aocs.orgresearchgate.net |

| C7/C8 (Olefinic) | 6.0 - 6.4 | 128 - 132 | aocs.orgresearchgate.net |

| C5/C10 (Allylic) | 2.0 - 2.2 | ~32 | aocs.orgresearchgate.net |

| C14 (Methyl) | ~0.9 | ~14 | google.com |

Note: Predicted values are based on data for similar diene structures and may vary depending on the specific isomer and solvent.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. 182.160.97 When coupled with GC or LC, it becomes a powerful tool for identifying components in a mixture. ajrconline.org In the analysis of dienes, electron ionization (EI) is a common technique that generates a molecular ion (M⁺) peak and a series of fragment ions, creating a unique mass spectrum that serves as a fingerprint for the compound. nih.gov

The fragmentation patterns of dienes under EI-MS are often complex due to potential double bond migrations. However, specific fragmentation pathways, such as cleavage at the allylic position, can provide structural information. Chemical Ionization (CI) is a softer ionization technique that can yield a more prominent protonated molecule [M+H]⁺, aiding in the determination of the molecular weight. 182.160.97

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. acs.orgseejph.com This capability is crucial for distinguishing between isobaric species (compounds with the same nominal mass but different elemental compositions), which can be necessary for the unambiguous identification of this compound in complex samples. 182.160.97 Derivatization techniques can also be employed to enhance the sensitivity of diene detection in mass spectrometry. caymanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying compounds containing conjugated π systems, such as this compound. pressbooks.pubslideshare.net In these molecules, the alternating single and double bonds create a system of delocalized π electrons. pressbooks.pubrsc.org The absorption of UV or visible light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition referred to as a π → π* transition. jove.com

The wavelength at which maximum absorption (λmax) occurs is directly related to the energy gap between the HOMO and LUMO. jove.com A key principle in UV-Vis spectroscopy is that as the extent of conjugation increases, the energy gap decreases. jove.comlibretexts.org This results in the absorption of light at longer wavelengths, an effect known as a bathochromic shift. du.edu.eggdckulgam.edu.in For instance, simple, non-conjugated alkenes absorb in the far UV region (around 170 nm), which is a high-energy region. libretexts.org However, as the number of conjugated double bonds increases, the λmax shifts to longer, lower-energy wavelengths, potentially moving into the visible spectrum. jove.comlibretexts.org

Molecules or parts of molecules that absorb light in the UV-Vis region are termed chromophores. pressbooks.pubrsc.org The intensity of the absorption is also an important parameter. The presence of substituents, such as alkyl groups on the double bonds, can also cause a bathochromic shift. bspublications.net Furthermore, the stereochemistry of the conjugated system can influence the absorption spectrum; for example, trans isomers tend to have longer wavelength absorption peaks and higher molar absorptivity compared to their cis counterparts due to reduced steric hindrance and better planarity for conjugation. bspublications.net

Table 1: Effect of Conjugation on λmax

| Compound | Number of Conjugated Double Bonds | λmax (nm) |

|---|---|---|

| Ethylene | 1 | ~170 |

| 1,3-Butadiene (B125203) | 2 | 217 |

| 1,3,5-Hexatriene | 3 | 258 |

| β-Carotene | 11 | 457 |

This table illustrates the general trend of increasing λmax with an increasing number of conjugated double bonds. jove.comlibretexts.org

Degradative Analysis for Double Bond Position Determination (e.g., Ozonolysis)

Ozonolysis is a powerful degradative technique used to cleave carbon-carbon double bonds and, in doing so, determine their precise location within a molecule. libretexts.orgdoubtnut.com The reaction involves treating an alkene, such as this compound, with ozone (O₃), which breaks both the sigma and pi bonds of the C=C double bond. masterorganicchemistry.combyjus.com This process initially forms an unstable intermediate called a molozonide, which quickly rearranges to a more stable ozonide (a 1,2,4-trioxolane). masterorganicchemistry.com

The subsequent workup of the ozonide determines the final products. A reductive workup, commonly employing reagents like dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.comwikipedia.org If a carbon atom of the original double bond was attached to a hydrogen atom, it will become an aldehyde; if it was attached to two carbon atoms, it will become a ketone. libretexts.org

Conversely, an oxidative workup, typically using hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. libretexts.orgmasterorganicchemistry.com By identifying the resulting carbonyl-containing fragments, one can piece together the structure of the original alkene. For a non-cyclic diene like this compound, ozonolysis results in the formation of smaller molecular fragments. masterorganicchemistry.com

For example, the ozonolysis of this compound would cleave the double bonds at positions 6 and 8. A reductive workup would be expected to yield three different fragments: hexanal (B45976) (from the C1-C6 fragment), a C2 dialdehyde (B1249045) (from the C7-C8 fragment), and hexanal again (from the C9-C14 fragment). Identifying these products confirms the positions of the double bonds in the original 14-carbon chain.

Table 2: Ozonolysis Workup Conditions and Products

| Workup Type | Reagents | Product from C-H on Double Bond | Product from C-C on Double Bond |

|---|

Surface Interaction Studies and Spectroscopic Probes (e.g., Silicon Surface Interactions)

The study of how molecules like this compound interact with surfaces is crucial for applications in materials science and electronics. Silicon is a particularly important substrate due to its central role in the semiconductor industry. rsc.org The functionalization of silicon surfaces with organic molecules can alter their chemical, physical, and electronic properties. rsc.org

Research has shown that unsaturated organic molecules, including alkenes and alkynes, can covalently attach to hydrogen-terminated silicon surfaces. researchgate.netillinois.edu This process, often achieved thermally or via UV irradiation, involves the formation of stable silicon-carbon (Si-C) bonds. rsc.orgresearchgate.net The interaction typically begins with the π-system of the alkene interacting with the silicon surface. illinois.edu

Several spectroscopic techniques are employed to probe these surface interactions. X-ray Photoelectron Spectroscopy (XPS) is used to characterize the elemental composition and chemical state of the surface, confirming the attachment of the organic layer and checking for unwanted oxidation. researchgate.netacs.org High-resolution electron energy loss spectroscopy (HREELS) can identify vibrational modes of the adsorbed molecules, providing information about their structure and orientation on the surface. acs.org

Fourier-transform infrared spectroscopy (FT-IR) is another valuable tool, capable of detecting the presence of specific functional groups and monitoring changes in surface species, such as the interaction between the alkene's π-bonds and surface Si-OH (silanol) groups. nih.gov Studies have indicated that interactions can occur between the π-electrons of an alkene and surface silanol (B1196071) groups, which can influence the adsorption and reactivity of the molecule on the surface. nih.gov These advanced analytical methods provide a detailed picture of the bonding and orientation of molecules like this compound on silicon, which is essential for designing and fabricating novel functional materials. rsc.org

Applications in Advanced Chemical Research and Development

Research in Natural Products Chemistry and Pharmacognosy

Investigation of Bioactive Derivatives

Research into natural sources has led to the isolation of several complex derivatives of 6,8-tetradecadiene that exhibit significant biological activities. These natural products often feature additional functional groups, such as hydroxyls and alkynes, which contribute to their bioactivity.

One notable group of bioactive derivatives includes polyacetylenic diols. For instance, (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol (TDEA) and its diacetylated form, (6E,12E)-tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate (TDEYA), have been isolated from the roots of Atractylodes japonica. rsc.org Studies have shown that TDEA possesses antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4-32 μg/mL. rsc.orgthieme-connect.com Similarly, (3S)-(6E,12E)-tetradecadiene-8,10-diyne-1,3-diol was isolated from the plant Launaea capitata and investigated for its inhibitory effects on enzymes involved in neuroinflammatory disorders. researchgate.net

Glycosylated derivatives have also been identified. From the capitula of Coreopsis tinctoria, researchers have isolated compounds like (6E,12E)-6,12-tetradecadiene-8,10-diyne-1-ol-3-O-β-D-glucopyranoside (coreoside E), which was studied for its potential antiadipogenic activities. pcbiochemres.com The addition of a sugar moiety can significantly alter the pharmacological profile of the parent aglycone. researchgate.net

Furthermore, the tetradecadienoyl moiety is a key structural feature in some semi-synthetic antibiotics. Spicamycin analogues modified with a (2E,4E)-tetradecadienoyl group have been synthesized and shown to exhibit potent antitumor activity. biochempeg.com

Table 1: Selected Bioactive Derivatives Related to this compound

| Compound Name | Natural Source(s) | Investigated Biological Activity | Reference(s) |

| (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol (TDEA) | Atractylodes japonica | Antibacterial (anti-MRSA) | rsc.org, thieme-connect.com |

| (6E,12E)-Tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate (TDEYA) | Atractylodes japonica | Precursor to TDEA | rsc.org |

| (3S)-(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol | Launaea capitata, Coreopsis tinctoria | Enzyme inhibition (COX-2, 5-LOX, BchE) | researchgate.net |

| (6E,12E)-6,12-Tetradecadiene-8,10-diyne-1-ol-3-O-β-D-glucopyranoside (Coreoside E) | Coreopsis tinctoria | Antiadipogenic | pcbiochemres.com |

| KRN5500 (Spicamycin derivative with a (2E,4E)-tetradecadienoyl moiety) | Semi-synthetic | Antitumor | biochempeg.com |

Structure-Activity Relationship Studies (SAR) on Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their therapeutic potential. For analogues related to this compound, SAR investigations have provided insights into how specific structural features influence biological activity.

A key area of study has been the fatty acid moiety in complex natural products. In the case of spicamycin derivatives, the antitumor activity was found to be highly dependent on the nature of the fatty acid chain. biochempeg.com The synthesis and evaluation of various analogues revealed that modifying the fatty acid to a tetradecadienoyl or dodecadienoyl group resulted in superior antitumor activity against human colon cancer xenografts compared to other variants. biochempeg.com This suggests that the length and degree of unsaturation in the diene-containing acyl chain are critical determinants of potency.

SAR studies on other polyacetylene antibiotics, such as caryoynencins, further underscore the importance of the unsaturated system. acs.org In a study of synthesized enyne analogues, the antimicrobial activity was directly correlated with the extent of conjugation. The tetrayne analogue demonstrated potent antibacterial and antifungal activities, whereas the corresponding triyne and diyne analogues were significantly less active. acs.org This indicates that the electronic properties and rigidity conferred by the extended polyyne system are vital for interaction with the biological target. These findings provide a rational basis for the design of new, more potent bioactive agents based on a diene or polyyne framework.

Table 2: Structure-Activity Relationship (SAR) Insights for Diene-Containing Analogues

| Compound Class | Structural Modification | Impact on Biological Activity | Reference(s) |

| Spicamycin Analogues | Variation of the fatty acid moiety | Tetradecadienoyl and dodecadienoyl groups enhance antitumor activity. | biochempeg.com |

| Caryoynencin Enyne Analogues | Altering the number of conjugated alkyne units (diyne, triyne, tetrayne) | Potency increases with the length of the polyyne chain; tetrayne is the most active. | acs.org |

Novel Reagents and Catalyst Development

The diene functionality of this compound and its derivatives makes them useful substrates in the development and application of novel chemical methodologies, including click chemistry and catalytic transformations.

Use in Click Chemistry Formulations (for alkyne-containing derivatives)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, famously known as "click chemistry," is a powerful tool for chemical synthesis and bioconjugation due to its high efficiency and specificity. pcbiochemres.com Natural products containing alkyne functionalities, such as the (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol derivative, are potential candidates for this type of reaction.

While direct applications of this compound derivatives in click chemistry are not yet extensively documented, the methodology has been successfully applied to other polyacetylene natural products. nih.govrsc.orgresearchgate.net These reactions typically involve the formation of a stable 1,2,3-triazole ring. acs.org Two primary catalytic systems are employed:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, typically used for terminal alkynes. rsc.org It allows for the stable derivatization of natural products, which can aid in their detection and isolation. rsc.orgresearchgate.net

Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC): A key advantage of ruthenium catalysis is its ability to react with both terminal and internal alkynes. nih.govnih.gov This expands the scope of click chemistry to a broader range of natural products, including internal diynes like those found in TDEA. nih.gov

The derivatization of alkyne-containing tetradecadiene analogues via click chemistry could be used to attach fluorescent probes, affinity tags, or other molecular entities, thereby creating valuable tools for chemical biology and drug discovery research. pcbiochemres.combroadpharm.com

Catalytic Systems for Diene Transformations

The conjugated diene system in this compound is susceptible to a variety of catalytic transformations, making it a useful substrate for studying and developing new catalysts for reactions such as metathesis and selective hydrogenation.

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a powerful method for synthesizing unsaturated polymers and is often catalyzed by ruthenium-carbene complexes, such as Grubbs and Hoveyda-Grubbs catalysts. researchgate.net These catalysts are known for their functional group tolerance. researchgate.net Long-chain α,ω-dienes, structurally related to this compound, are used as monomers in ADMET to produce polyesters and other polymers. researchgate.net The development of more active catalysts that operate under mild conditions is a key area of research, enabling the synthesis of high molecular weight polymers from renewable feedstocks. researchgate.net

Selective Hydrogenation: The partial hydrogenation of a conjugated diene to a specific monoene is a synthetically valuable but challenging transformation. Developing catalysts that can control both chemo- and regioselectivity is of great interest. Palladium-based catalysts, for example, have been used for the selective hydrogenation of 1,3-butadiene (B125203). For more complex substrates, ruthenium complexes are also employed. The selective transformation of the diene moiety in this compound or its derivatives could provide access to a range of valuable mono-olefinic compounds.

Table 3: Catalytic Systems for Diene Transformations

| Catalytic Reaction | Catalyst Type | Substrate Type | Application / Product | Reference(s) |

| Acyclic Diene Metathesis (ADMET) | Ruthenium-carbene (Grubbs, Hoveyda-Grubbs type) | α,ω-Dienes | Synthesis of unsaturated polyesters and other high molecular weight polymers. | researchgate.net, |

| Cross-Metathesis | Ruthenium-carbene (Grubbs type) | Dienes and functionalized olefins | Chemical upcycling of polymers into α,ω-dienes and diesters. | broadpharm.com |

| Selective Hydrogenation | Palladium on carbon (Pd/C) | Conjugated Dienes (e.g., 1,3-butadiene) | Selective conversion of dienes to butenes using a hydrogen source like formic acid. | |

| Carbocycle Hydrogenation | Ruthenium-diphosphine complexes (e.g., Ru-SKP) | Fused Heteroarenes | Chemoselective hydrogenation of the carbocyclic ring over the heterocyclic ring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products